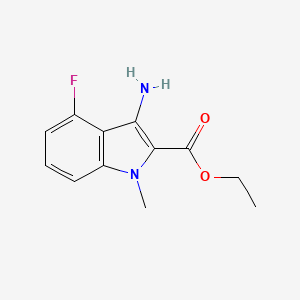

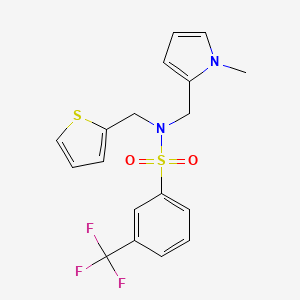

![molecular formula C12H10N4O B3020434 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097928-23-7](/img/structure/B3020434.png)

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds feature a bicyclic system with a bridgehead nitrogen atom and have been explored for various biological activities, including antiviral, antiulcer, and anti-infectious agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various routes. One approach involves the metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media, which is notable for its functional group tolerance and efficiency . Another method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . Additionally, the synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines has been reported using a stereospecific Horner–Emmons reaction . A copper-catalyzed amination leading to complex tetracyclic skeletons has also been described, combining condensation, amination, and cyclization reactions in one pot . Furthermore, a carbonylation approach has been utilized for the regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the presence of a fused imidazole and pyridine ring. This bicyclic framework is often modified at various positions to enhance biological activity and selectivity. For instance, the introduction of a carbonyl group at the C-3 position is a common modification found in natural products and pharmaceuticals . The structural diversity of these compounds is further expanded through various substitutions, as demonstrated by the synthesis of 3-substituted imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions that are crucial for their functionalization. The regioselective hydrazination reaction is an example of such a transformation that expands the molecular diversity of these compounds . The triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines is another reaction that leads to the formation of C3-substituted imidazo[1,2-a]pyridines . These reactions are essential for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their structural features. The presence of various substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a sulfonyl group has been shown to enhance activity in certain biological assays . The spectral studies, including IR, 1H-NMR, and mass spectrometry, are commonly used to elucidate the structures of synthesized compounds and confirm the presence of desired modifications .

Mécanisme D'action

While the specific mechanism of action for “2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one” is not mentioned in the search results, imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Orientations Futures

Imidazo[1,2-a]pyridines are of great interest as promising objects for the search of antibacterials . The development of more efficient synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Future research could focus on exploring these areas.

Propriétés

IUPAC Name |

2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12-5-3-6-13-16(12)9-10-8-15-7-2-1-4-11(15)14-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSRGBLJNZYNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3020352.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020355.png)

![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)

![7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020358.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B3020360.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B3020369.png)

![7-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3020372.png)